N-butyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-butyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a butyl group, a methylphenyl group, and a propyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
The synthesis of N-butyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process may include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction and subsequent functional group modifications to introduce the butyl, methylphenyl, and propyl groups.
Chemical Reactions Analysis
N-butyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles. Common reagents for these reactions include halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-butyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for its potential as a therapeutic agent in treating various diseases.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound may be explored for its effectiveness in protecting crops from fungal infections and promoting plant growth.
Material Science: Triazole derivatives are used in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-butyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, triazole derivatives often inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The compound may bind to the active site of these enzymes, blocking their activity and leading to the death of the target cells.
In agricultural applications, the compound may interfere with the biosynthesis of essential molecules in fungi, preventing their growth and reproduction. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
N-butyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar triazole derivatives, such as:
Fluconazole: A well-known antifungal agent used to treat fungal infections. It shares the triazole ring structure but has different substituents.
Itraconazole: Another antifungal agent with a triazole ring, used to treat a variety of fungal infections.
Voriconazole: A triazole antifungal used to treat serious fungal infections, particularly in immunocompromised patients.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and properties compared to other triazole derivatives.
Properties
IUPAC Name |
N-butyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-4-6-12-18-17(22)16-15(7-5-2)21(20-19-16)14-10-8-13(3)9-11-14/h8-11H,4-7,12H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGXAXTEWAOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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